molecular formula C6H5BClF3KNO B14028328 Potassium (3-chloro-2-methoxypyridin-4-yl)trifluoroborate

Potassium (3-chloro-2-methoxypyridin-4-yl)trifluoroborate

Cat. No.: B14028328
M. Wt: 249.47 g/mol
InChI Key: SFOSZJYFTBISLO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (3-chloro-2-methoxypyridin-4-yl)trifluoroborate can be synthesized through the reaction of boronic acids with potassium bifluoride. The general reaction involves the conversion of boronic acids (RB(OH)2) to trifluoroborate salts (RBF3K) using potassium bifluoride (KHF2) as a reagent . The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) under mild conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization techniques to obtain a solid form that is stable and easy to handle .

Chemical Reactions Analysis

Types of Reactions

Potassium (3-chloro-2-methoxypyridin-4-yl)trifluoroborate primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the trifluoroborate with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are typically mild, and the process is tolerant of various functional groups .

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), aryl or vinyl halides, base (e.g., K2CO3)

    Conditions: Mild temperatures (50-80°C), organic solvents (e.g., THF, toluene), inert atmosphere (e.g., nitrogen or argon)

Major Products

The major products formed from these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of potassium (3-chloro-2-methoxypyridin-4-yl)trifluoroborate in Suzuki-Miyaura cross-coupling reactions involves several key steps:

Properties

Molecular Formula

C6H5BClF3KNO

Molecular Weight

249.47 g/mol

IUPAC Name

potassium;(3-chloro-2-methoxypyridin-4-yl)-trifluoroboranuide

InChI

InChI=1S/C6H5BClF3NO.K/c1-13-6-5(8)4(2-3-12-6)7(9,10)11;/h2-3H,1H3;/q-1;+1

InChI Key

SFOSZJYFTBISLO-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=C(C(=NC=C1)OC)Cl)(F)(F)F.[K+]

Origin of Product

United States

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